molecular formula C20H22N4O2S B2996688 N-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide CAS No. 389127-20-2

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No. B2996688
CAS RN: 389127-20-2
M. Wt: 382.48
InChI Key: YBDSFJRPUZSWPV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Synthesis and Biological Evaluation : A series of compounds including piperazine-1-carboxamides and carbothioamides were synthesized and evaluated for their antimicrobial and antiviral activities. Compounds with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea showed promising antiviral activities, while others exhibited potent antimicrobial activities (Reddy et al., 2013).
  • Antimicrobial Activity Evaluation : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed potential antimicrobial activity against various bacterial and fungal strains (Babu et al., 2015).

Chemotherapeutic Potential

  • Crystallographic and Theoretical Exploration : The study explored the crystal structures of potential chemotherapeutic agents, including compounds with piperazine structures. This provided insights into weak hydrogen bonds and molecular docking analysis in relation to human sphingosine kinase 1, a cancer target (Al-Mutairi et al., 2021).

Other Applications

  • Synthesis and Evaluation of Hydrazone Derivatives : Hydrazone derivatives containing the piperazine nucleus were synthesized and examined for their anticholinesterase activities. This study highlights the potential of piperazine derivatives in the development of new therapeutic agents (Kaya et al., 2016).
  • Synthesis and Pharmacological Evaluation : Research focused on the synthesis of piperazine-based compounds and their pharmacological evaluation, including antidepressant and antianxiety activities. This demonstrates the versatility of piperazine derivatives in medicinal chemistry (Kumar et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-24(26)19-7-5-18(6-8-19)22-9-11-23(12-10-22)20(27)21-17-13-15-3-1-2-4-16(15)14-17/h1-8,17H,9-14H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDSFJRPUZSWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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